molecular formula MoO4Rb2 B1171967 ACID BLACK 131 CAS No. 12219-01-1

ACID BLACK 131

Cat. No.: B1171967
CAS No.: 12219-01-1
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Description

Acid Black 131 is a synthetic acid dye widely used in industrial applications such as textile dyeing, leather processing, and paper coloration. This compound likely shares these properties, enabling it to form strong ionic bonds with substrates. Structurally, acid dyes often feature aromatic systems with auxochromes (e.g., -SO₃H, -NH₂) to enhance colorfastness and solubility .

The compound’s stability under varying pH and temperature conditions is critical for industrial use. Studies on acid dyes (e.g., ) highlight their susceptibility to photodegradation and hydrolysis, which may apply to this compound as well. For instance, sulfonic acid groups improve solubility but may reduce resistance to environmental stressors like UV light .

Properties

CAS No.

12219-01-1

Molecular Formula

MoO4Rb2

Synonyms

C.I.Acid Black 131

Origin of Product

United States

Chemical Reactions Analysis

Decoloration and Degradation Reactions

Azo dyes like Acid Black 1 and Acid Black 113 undergo enzymatic and oxidative degradation. Key findings include:

Enzymatic Degradation

  • Soybean Peroxidase (SBP)-Catalyzed Decoloration :

    • Acid Black 2 (structurally similar to Acid Black 1) is decolorized by SBP in acidic conditions (pH 4.4) with hydrogen peroxide as a co-substrate. The reaction produces insoluble precipitates via oxidative polymerization .

    • Mechanism :

      • Azo bond (-N=N-) cleavage generates aromatic amines.

      • Subsequent polymerization forms larger, insoluble oligomers .

Microbial Biodegradation

  • Transcriptomic Analysis of Acid Black 113 :

    • Degradation involves enzymes like NADH flavin reductase , quinone oxidoreductase , and cytochrome P450 (CYP450), which catalyze reductive cleavage of azo bonds .

    • Intermediate products include sulfonated aromatic amines, which are further metabolized .

Toxic Gas Formation

  • Acid Black 1 reacts with acids, aldehydes, and peroxides to release toxic gases (e.g., sulfur oxides, nitrogen oxides) .

  • Notable Reactions :

    • With Iron : Forms a weaker, greener complex (likely via ligand displacement) .

    • With Strong Oxidizers : Explosive combinations reported with peroxides or metal salts .

Stoichiometric Requirements

  • For enzymatic decoloration, the minimum H₂O₂/dye molar ratio required is 2.5–3.0 to achieve ~95% removal .

pH-Dependent Behavior

  • Acid Black 1 : Stable under acidic to neutral conditions but degrades in alkaline environments .

  • Thermal Stability : Decomposes above 350°C without melting .

Reaction Kinetics

  • First-Order Decay : Observed in SBP-catalyzed degradation, with half-lives of 23.9–28.9 minutes for similar dyes .

Toxic Byproducts

  • Degradation of Acid Black 1 releases 4-aminoazobenzene (<130 ppb) and aniline (<100 ppm), both carcinogenic .

GHS Classification (Analogous Dyes):

Hazard CodeRisk Statement
H302Harmful if swallowed
H411Toxic to aquatic life

Comparative Data Table

PropertyAcid Black 1 Acid Black 113
Decoloration pH 4.4 (SBP)6.9 (SBP)
Log Pow 1.2 (experimental)Not reported
Key Enzymes Soybean peroxidaseNADH flavin reductase
Toxic Byproducts 4-aminoazobenzeneSulfonated amines

Research Gaps and Limitations

  • No direct studies on Acid Black 131 were identified in the provided sources. Current insights are extrapolated from structurally related azo dyes.

  • Further experimental validation is required to confirm reaction pathways and byproducts specific to this compound.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthesis : this compound’s synthesis likely involves diazotization and coupling reactions, similar to other acid dyes. details a protocol for brominated indoles (48-hour reaction with HATU and N-ethyl-N,N-diisopropylamine), which could inform alternative synthetic routes for this compound derivatives .
  • Analytical Methods : Advanced techniques like HPLC () and cluster heatmaps () are critical for differentiating this compound from analogues. For example, heatmaps can highlight variations in dye degradation pathways under environmental stress .
  • Data Gaps : The provided evidence lacks explicit data on this compound’s molecular structure and industrial performance. Future studies should prioritize comparative analyses using standardized protocols (per ) .

Q & A

Basic Research Questions

Q. How can researchers design reproducible experiments to synthesize and characterize ACID BLACK 131?

  • Methodological Answer :

  • Follow standardized protocols for dye synthesis, ensuring precise control of reaction conditions (e.g., pH, temperature, stoichiometry). Document all parameters, including reagent purity (e.g., ≥99% as per ICH Q8(R2) guidelines ).
  • Use UV-Vis spectroscopy, HPLC, or NMR to confirm molecular structure and purity. For reproducibility, include triplicate measurements and statistical validation (e.g., %RSD < 2%) .
  • Reference the Materials and Methods section of analytical chemistry journals for detailed procedural frameworks .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., wastewater)?

  • Methodological Answer :

  • Employ solid-phase extraction (SPE) coupled with LC-MS/MS for high sensitivity and selectivity. Validate the method using spike-recovery tests (80–120% recovery range) and calibration curves (R² ≥ 0.995) .
  • For low-cost alternatives, explore spectrophotometric methods with masking agents to mitigate interference from co-existing ions (e.g., Fe³⁺, Cu²⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation kinetics of this compound under varying photocatalytic conditions?

  • Methodological Answer :

  • Conduct a systematic review of experimental variables (e.g., light intensity, catalyst loading, pH) across studies. Use sensitivity analysis to identify dominant factors .
  • Replicate conflicting experiments under controlled conditions, applying ANOVA to compare datasets. If discrepancies persist, propose mechanistic hypotheses (e.g., radical scavenging effects) and validate via electron paramagnetic resonance (EPR) .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to cellulose substrates?

  • Methodological Answer :

  • Apply density functional theory (DFT) to simulate dye-substrate interactions, focusing on electrostatic and van der Waals forces. Validate models with experimental adsorption isotherms (e.g., Langmuir vs. Freundlich) .
  • Use molecular dynamics (MD) simulations to assess dynamic binding behavior under aqueous conditions. Cross-validate results with FTIR or XPS data to confirm functional group interactions .

Q. How can researchers address ethical and reproducibility challenges in studies involving this compound’s ecotoxicological effects?

  • Methodological Answer :

  • Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design ecotoxicity assays. Use Daphnia magna or Vibrio fischeri as model organisms, adhering to OECD Test Guidelines .
  • Ensure transparency by publishing raw data, code, and detailed protocols in open-access repositories. Follow the Data Availability Statement requirements outlined in Analytical and Bioanalytical Chemistry .

Methodological Frameworks for Data Analysis

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Apply nonlinear regression (e.g., log-logistic models) to calculate EC₅₀ values. Use bootstrapping to estimate confidence intervals and assess model robustness .
  • For multivariate data, employ principal component analysis (PCA) to disentangle confounding variables (e.g., pH, dissolved oxygen) .

Q. How should researchers structure a thematic analysis of qualitative data on this compound’s industrial applications?

  • Methodological Answer :

  • Use a six-step framework: (1) Familiarize with data via iterative literature reviews; (2) Generate initial codes (e.g., "wastewater treatment," "textile dyeing"); (3) Develop themes (e.g., "sustainability challenges"); (4) Review themes against raw data; (5) Define and name themes; (6) Produce a narrative aligned with research objectives .
  • Address contradictions by applying dialectical analysis (identify thesis-antithesis-synthesis patterns in stakeholder perspectives) .

Handling Contradictions and Knowledge Gaps

Q. What strategies can mitigate biases in meta-analyses of this compound’s carcinogenic potential?

  • Methodological Answer :

  • Perform a risk-of-bias assessment using tools like ROBINS-I. Exclude studies with inadequate control groups or unvalidated exposure metrics .
  • Use funnel plots and Egger’s regression to detect publication bias. If bias is present, apply trim-and-fill analysis to adjust effect estimates .

Q. How can researchers design interdisciplinary studies to explore this compound’s role in sustainable material science?

  • Methodological Answer :

  • Formulate a PICO framework: Population (e.g., biodegradable polymers), Intervention (this compound as a functional additive), Comparison (synthetic dyes), Outcomes (mechanical strength, degradation rates) .
  • Collaborate with computational chemists and lifecycle assessment (LCA) experts to evaluate environmental trade-offs .

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